10-Chlorodecan-1-ol
Description
Contextualizing 10-Chlorodecan-1-ol within Halogenated Organic Chemistry
This compound is a member of the long-chain ω-chloroalkanol family, characterized by a ten-carbon backbone. ontosight.ai Its structure, featuring a primary alcohol at one terminus and a primary alkyl chloride at the other, classifies it as a bifunctional building block. bldpharm.comenamine.net This duality allows for selective reactions at either functional group, providing a versatile platform for the synthesis of complex molecules. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation and esterification, while the chlorine atom can be displaced through nucleophilic substitution. This distinct reactivity at each end of the molecule is a cornerstone of its utility in organic synthesis.
Evolution of Research Interests in Long-Chain Halogenated Alcohols
Historically, research on halogenated alcohols, or halohydrins, focused on shorter-chain variants due to their importance in the industrial production of epoxides. wikipedia.org However, interest in long-chain halogenated alcohols, including ω-chloroalkanols like this compound, has grown significantly. This shift is driven by their application in specialized fields such as the synthesis of pharmaceuticals, agrochemicals, and materials with specific surface properties. ontosight.ainbinno.com The study of long-chain perfluorocarboxylic acids (PFCAs) has also indirectly spurred interest in their non-fluorinated, chlorinated counterparts, as researchers explore the properties and potential applications of various long-chain functionalized molecules. pops.intservice.gov.uk The ability to form self-assembled monolayers and their role as precursors in pheromone synthesis have further cemented their importance in modern chemical research. organic-chemistry.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-chlorodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSESJECXGMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068631 | |
| Record name | 1-Decanol, 10-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51309-10-5 | |
| Record name | 10-Chloro-1-decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51309-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanol, 10-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanol, 10-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decanol, 10-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-chlorodecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 10 Chlorodecan 1 Ol
Direct Halogenation Approaches for ω-Chloroalkanols
Direct halogenation represents the most straightforward approach to synthesizing ω-chloroalkanols like 10-Chlorodecan-1-ol. These methods focus on the selective replacement of a hydroxyl group with a chlorine atom. The choice of starting material, either a diol or a mono-alcohol, dictates the specific reagents and conditions required for a successful transformation. A common precursor is decane-1,10-diol, where one of the two hydroxyl groups is selectively chlorinated. prepchem.com Another documented route involves the chlorination of 1-decanol (B1670082). ontosight.ai
Thionyl chloride (SOCl₂) is a widely utilized reagent for converting alcohols into alkyl chlorides. rsc.orgyufenggp.com Its use in preparing this compound from 1-decanol is a documented method. ontosight.ai The reaction involves the attack of the alcohol's hydroxyl group on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. rsc.org This is followed by the displacement of the chlorosulfite group by a chloride ion. A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. rsc.orgyufenggp.com To enhance the reaction's effectiveness, catalysts such as N,N-dimethylformamide or pyridine (B92270) can be employed. rsc.org Additionally, a process using catalytic amounts of a triarylphosphine oxide with thionyl chloride has been developed for chlorinating alcohols. google.com
A similar transformation can be achieved starting from decane-1,10-diol, where careful control of stoichiometry is necessary to achieve monochlorination. Reacting decane-1,10-diol with concentrated hydrochloric acid and performing a continuous extraction can yield this compound, effectively preventing the formation of the dichloride byproduct. prepchem.comprepchem.com
Table 1: Comparison of Direct Halogenation Starting Materials
| Starting Material | Reagent(s) | Key Aspects |
|---|---|---|
| 1-Decanol | Thionyl Chloride (SOCl₂) | Byproducts (SO₂, HCl) are gaseous, simplifying purification. rsc.org |
Beyond thionyl chloride and HCl, other reagents can be used for the chlorination of long-chain alcohols and diols. These alternatives may offer advantages in terms of safety, selectivity, or reaction conditions.
Phosphorus Pentachloride (PCl₅) and Oxalyl Chloride ((COCl)₂): These are conventional chlorinating agents that can be used to convert aliphatic acids to acid chlorides, which can then be reacted with a diol. google.com While typically used for acids, they are also effective for alcohol chlorination.
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): In combination with zinc chloride, DCDMH provides a safer and more manageable alternative to using chlorine gas for converting alkenes to vicinal dichlorides, showcasing its utility as a chlorinating agent. researchgate.net
Trimethylchlorosilane (TMSCl): TMSCl, when catalyzed by acetic acid, has been shown to be an effective system for chlorinating various alcohols, including primary alcohols. researchgate.net
The choice of reagent often depends on the specific requirements of the synthesis, such as substrate compatibility and desired yield. For instance, the reaction of primary alcohols with TMSCl/AcOH may require elevated temperatures (60-100°C) and extended reaction times to achieve good conversion. researchgate.net
Thionyl Chloride Mediated Transformations from Decan-1-ol
Oxidative Pathways in this compound Synthesis
Oxidative reactions are crucial in the further functionalization of this compound. The primary alcohol group can be selectively oxidized to an aldehyde or a carboxylic acid, creating new synthetic intermediates for more complex molecules, such as insect pheromones. google.com
The stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a highly effective catalyst for the selective oxidation of primary alcohols. wikipedia.org In the context of ω-haloalcohols, TEMPO-mediated oxidation is a key step in the synthesis of various compounds. Specifically, this compound can be oxidized to 10-chlorodecanal using a TEMPO catalyst system. google.com The actual oxidant is the N-oxoammonium salt, which is generated from TEMPO by a co-oxidant. wikipedia.org
A common procedure involves sodium hypochlorite (B82951) (NaClO) as the stoichiometric oxidant in a biphasic system with a catalytic amount of TEMPO. google.comgoogle.com To mitigate potential side reactions like chlorination, a modified system uses catalytic sodium hypochlorite with stoichiometric sodium chlorite (B76162) (NaClO₂). windows.net This method is highly chemoselective for primary alcohols, leaving secondary alcohols largely untouched under basic conditions. wikipedia.orgwindows.net
Table 2: TEMPO-Mediated Oxidation of this compound
| Reaction | Catalyst | Reagents | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| Oxidation | TEMPO | Sodium hypochlorite, Sodium bromide, Sodium acetate (B1210297) | 0-35 °C | 10-chlorodecanal |
While TEMPO-based systems are prominent, other catalytic systems are also effective for the selective oxidation of alcohols. These systems often employ transition metals as the active catalyst.
Copper(I)/TEMPO System: A catalyst system using copper(I) bromide, a bipyridine (bpy) ligand, and TEMPO can facilitate the aerobic oxidation of alcohols. rsc.org This method uses air as the ultimate oxidant, making it a greener alternative.
Ruthenium and Chromium-Based Reagents: Reagents like RuCl₃/H₅IO₆ and CrO₃/H₂SO₄ (Jones reagent) are powerful systems for oxidizing primary alcohols to carboxylic acids. google.com
Molybdenum-Catalyzed Oxidation: Molybdenum hexacarbonyl (Mo(CO)₆) can catalyze the oxidation of alcohols using tetrachloromethane (CCl₄) as the oxidant, yielding products such as aldehydes. researchgate.net
These various systems offer a range of options for chemists to choose from based on the desired product (aldehyde vs. carboxylic acid), substrate sensitivity, and environmental considerations.
Application of TEMPO Oxidation in ω-Haloalcohol Functionalization
Condensation Reactions Utilizing ω-Chloroalkanols
The dual functionality of ω-chloroalkanols like this compound makes them versatile building blocks in condensation reactions. Both the hydroxyl and chloro- groups can participate in reactions to form larger molecules such as esters, ethers, and other polymers.
For example, ω-chloroalkanols are used as starting materials in the synthesis of ω-phthalimidoalkanols by reacting with phthalimide. mdpi.com They also participate in Williamson ether synthesis; vanillic acid can be etherified with ω-chloroalcohols to create monomers for bio-based polyesters. sciforum.net In another application, this compound reacts with 4,4'-(ethane-1,2-diyl)bis(benzenethiol) in a condensation reaction to synthesize sulfur-containing diols, which serve as chain extenders in the production of poly(carbonate-urethane)s. researchgate.net These examples highlight the role of this compound as a linker molecule, enabling the connection of different chemical moieties.
Nucleophilic Substitutions in the Formation of Diol Derivatives
The conversion of 1,10-decanediol (B1670011) to this compound is fundamentally a nucleophilic substitution reaction. In this process, a nucleophile, typically a chloride ion (Cl⁻), replaces one of the hydroxyl (-OH) groups of the diol. chemguide.co.uk The hydroxyl group is a poor leaving group, so it must first be protonated by an acid (like hydrochloric acid) or activated in another way to form a better leaving group (e.g., H₂O). chemguide.co.uklibretexts.org
The reaction with hydrochloric acid is a direct method for this transformation. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway. chemguide.co.uk For a primary alcohol like 1,10-decanediol, the Sₙ2 mechanism is generally favored. This involves a backside attack by the chloride nucleophile on the carbon atom bonded to the activated hydroxyl group, leading to an inversion of configuration (though this is irrelevant for an achiral center) and displacement of the leaving group. chemguide.co.uklumenlearning.com
Alternative multistep strategies can also be employed, such as converting the alcohol to a sulfonate ester (e.g., tosylate), which is an excellent leaving group. The subsequent reaction with a chloride salt (like LiCl) in an appropriate solvent then yields the desired chloro-alcohol through an Sₙ2 reaction. organic-chemistry.org
Regio- and Stereoselective Synthesis Considerations
As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, regioselectivity is of paramount importance. The starting material, 1,10-decanediol, is a symmetrical diol with two chemically equivalent primary hydroxyl groups. researchgate.net The primary challenge is to ensure that the nucleophilic substitution occurs at only one of the two -OH groups, yielding the desired mono-chloro product instead of the undesired 1,10-dichlorodecane (B1670031). researchgate.net
Achieving high regioselectivity for the monofunctionalization of symmetrical diols can be accomplished through several strategies: researchgate.netscirp.org
Use of a Large Excess of Diol: A straightforward but atom-inefficient method is to use a large excess of 1,10-decanediol relative to the chlorinating agent. By statistical probability, this favors the formation of the mono-substituted product. However, it requires a difficult separation of the product from the unreacted diol. scirp.org
Catalytic Methods: More advanced approaches use catalysts to control the reaction. For instance, organotin compounds like dibutyltin (B87310) oxide (Bu₂SnO) can react with the diol to form a cyclic stannylene acetal (B89532). google.com This intermediate activates one hydroxyl group preferentially, allowing for regioselective functionalization before the catalyst is regenerated. google.com
Solid-Phase Synthesis: Using reagents bound to a solid polymer support can provide steric hindrance that favors mono-substitution. A study on the mono-iodination of symmetrical diols demonstrated that using polymer-bound triphenylphosphine (B44618) under microwave irradiation gave high yields of the mono-halogenated product without needing high dilution to prevent the di-halogenated byproduct. researchgate.net
Flow Chemistry: Performing the reaction in a continuous flow reactor can provide precise control over stoichiometry, reaction time, and temperature, leading to higher selectivity for the mono-protected or mono-functionalized product compared to batch reactions. scirp.org
Table 2: Strategies for Regioselective Monochlorination of 1,10-Decanediol
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Excess Diol | Using a stoichiometric excess of 1,10-decanediol compared to the chlorinating agent. | Simple concept, statistically favors mono-substitution. | Poor atom economy, requires difficult purification. scirp.org |
| Organotin Catalysis | Use of a catalyst like Bu₂SnO to form a reactive intermediate that directs substitution to one site. google.com | High regioselectivity, catalytic quantities of tin required. | Toxicity and environmental concerns associated with tin reagents. |
| Polymer-Bound Reagents | Attaching a reagent to a solid support to sterically control the reaction. researchgate.net | High selectivity, simplified purification (catalyst is filtered off). | Higher cost of reagents, potential for lower reaction rates. |
| Flow Reactor | Precise control of reaction parameters (time, temperature, stoichiometry) in a continuous flow system. scirp.org | High selectivity and yield, excellent for large-scale synthesis. | Requires specialized equipment setup. |
Mechanistic Investigations of 10 Chlorodecan 1 Ol Reactivity
Reaction Mechanisms in Organic Transformations Involving 10-Chlorodecan-1-ol
The reactivity of this compound is dictated by its two primary functional groups: the hydroxyl (-OH) group and the chlorine (-Cl) atom. These sites allow for a range of organic transformations, including substitution and oxidation reactions.
Substitution Reactions at the Halogenated Terminus
The chlorine atom at the C-10 position of this compound is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, extending the carbon chain and forming more complex molecules. The terminal chlorine atom's reactivity makes it a key intermediate in the synthesis of various compounds.
One notable example is the alkynyl-de-halogenation reaction. google.comgoogleapis.com In this type of reaction, the chloro group is displaced by an acetylide anion. For instance, reacting 10-chloro-1,1-diethoxydecane (B1425260) (an acetal-protected form of 10-chlorodecanal, which is derived from this compound) with lithium acetylide-ethylenediamine complex results in the formation of a terminal alkyne. google.comgoogleapis.com This reaction is a crucial step in the synthesis of certain insect pheromones. google.comgoogleapis.com
Another example of substitution is the reaction with 4,4'-(ethane-1,2-diyl)bis(benzenethiol) in an aqueous solution of sodium hydroxide (B78521) to produce diols. researchgate.net The terminal chlorine can also be substituted by other halides, such as in the synthesis of 10-iodo-decan-1-ol through nucleophilic substitution.
Reactions at the Hydroxyl Functionality
The primary alcohol group of this compound can undergo a variety of reactions, most notably oxidation and protection.
Oxidation: The hydroxyl group can be oxidized to form an aldehyde, 10-chlorodecanal. google.com A common and efficient method for this transformation is the TEMPO (2,2,6,6-tetramethylpiperidinyloxy) catalyzed oxidation. google.com This reaction is typically carried out in the presence of sodium bromide, sodium acetate (B1210297), and sodium hypochlorite (B82951). google.com
Protection: To prevent the hydroxyl group from reacting in subsequent steps, it can be protected. A common protecting group for alcohols is the tetrahydropyranyl (THP) ether. This is achieved by reacting this compound with dihydropyran, catalyzed by a small amount of acid, such as hydrochloric acid. prepchem.com The resulting 1-chloro-10-[(tetrahydro-2H-pyran-2-yl)oxy]decane protects the alcohol functionality, allowing for selective reactions at the chloro-terminus. prepchem.com
Role in Complex Molecule Construction
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in multi-step synthetic sequences. prepchem.comontosight.aiontosight.ai Its bifunctional nature allows for sequential modifications at both the hydroxyl and chloro termini, making it a versatile building block. cymitquimica.com
Intermediate in Multi-Step Organic Synthesis
A significant application of this compound is in the synthesis of insect pheromones, such as the navel orangeworm pheromone, (Z,Z)-11,13-hexadecadienal. google.comgoogleapis.comgoogle.com In these multi-step syntheses, this compound is often the starting material. google.com
The synthesis typically involves the following sequence of reactions:
Oxidation: The hydroxyl group of this compound is oxidized to an aldehyde, yielding 10-chlorodecanal. google.com
Protection: The resulting aldehyde is then protected as an acetal (B89532), for example, by reacting it with triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid to form 10-chloro-1,1-diethoxydecane. google.com This protection is crucial to prevent the aldehyde from undergoing unwanted reactions in subsequent steps. google.com
Coupling/Chain Elongation: The chloro group of the protected intermediate is then subjected to coupling reactions to extend the carbon chain. google.com
This strategic use of protection and sequential reactions highlights the importance of this compound as a key intermediate.
Coupling Reactions and Chain Elongation Strategies
The terminal chlorine atom of this compound and its derivatives is instrumental in various coupling and chain elongation reactions.
One such strategy involves the reaction of the protected chloro-intermediate with terminal alkynes. For example, 10-chloro-1,1-diethoxydecane can be reacted with lithium acetylide to introduce an alkyne functionality. google.comgoogleapis.com This newly formed alkyne can then undergo further coupling reactions, such as the Cadiot-Chodkiewicz or Sonogashira couplings, to build more complex carbon skeletons.
Another approach is the Fu-Suzuki cross-coupling reaction, which can be used to form carbon-carbon bonds by coupling an organoborane with an alkyl halide. acs.org While not directly demonstrated with this compound itself in the provided context, the principle of coupling an alkyl halide is relevant to its potential applications.
A specific example of chain elongation involves reacting the THP-protected this compound with n-butyl lithium and butyne gas. prepchem.com This sequence results in the formation of a 14-carbon chain with an internal alkyne. prepchem.com
Catalytic Aspects in this compound Chemistry
Catalysts play a crucial role in directing the reactivity and improving the efficiency of reactions involving this compound.
| Reaction Step | Catalyst | Role of Catalyst | Source |
| Oxidation of -OH | TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) | Facilitates the selective oxidation of the primary alcohol to an aldehyde. | google.com |
| Acetalization of Aldehyde | p-Toluenesulfonic acid monohydrate | Acts as an acid catalyst to promote the formation of the acetal protecting group. | google.com |
| Hydrogenation of Alkyne | P2-Nickel catalyst | Enables the stereoselective reduction of an alkyne to a Z-alkene. | prepchem.com |
| Cross-Coupling | Palladium acetate (Pd(OAc)2) with a phosphine (B1218219) ligand (e.g., PCy3) | Catalyzes the formation of carbon-carbon bonds in Suzuki and related cross-coupling reactions. | acs.org |
The choice of catalyst is critical for achieving high yields and selectivity. For instance, the use of a P2-nickel catalyst in the hydrogenation of an alkyne derived from this compound leads to the formation of the desired Z-olefin with high stereoselectivity. prepchem.com Similarly, TEMPO provides a mild and selective method for the oxidation of the primary alcohol without affecting the chloro group. google.com
Advanced Applications in Chemical Synthesis and Materials Science
Precursor for Bioactive Molecule Synthesis
The unique structure of 10-Chlorodecan-1-ol, featuring both a reactive hydroxyl group and a terminal chlorine atom, allows for selective chemical modifications, making it an important starting material for the synthesis of complex bioactive molecules.
Utilisation in Pheromone Synthesis (e.g., Navel Orangeworm Pheromone)
A significant application of this compound is its use as a starting material in the synthesis of the sex pheromone of the navel orangeworm (Amyelois transitella), a major pest in the almond and pistachio industries. The principal component of this pheromone is (Z,Z)-11,13-hexadecadienal. google.comjaydevchemicals.com
Conventional methods for synthesizing this pheromone often involve numerous steps. However, novel synthetic routes have been developed that utilize this compound to create more efficient and stable processes. google.com In one such method, this compound is oxidized to form the corresponding aldehyde, 10-chlorodecanal. google.comgoogleapis.com This intermediate then undergoes further reactions to construct the final pheromone structure. google.com The use of this compound allows for a reduction in the number of synthetic steps, which is economically advantageous for the large-scale production required for agricultural pest management. google.com
| Starting Material | Intermediate | Final Product | Reference |
| This compound | 10-Chlorodecanal | (Z,Z)-11,13-hexadecadienal | google.comgoogleapis.com |
Building Block for Natural Product Analogues (e.g., Dothideopyrones)
This compound also serves as a key building block in the synthesis of analogues of natural products, such as dothideopyrones. Dothideopyrones are a class of bioactive α-pyrone natural products isolated from endolichenic fungi. acs.org A modular strategy for the synthesis of dothideopyrones E and F has been developed, where a derivative of this compound plays a crucial role. acs.org Specifically, the synthesis involves the preparation of (R)-tert-Butyl((10-chlorodecan-2-yl)oxy)dimethylsilane, which is a key intermediate. acs.org This demonstrates the utility of this compound in constructing the complex carbon skeletons of bioactive natural products.
Integration into Polymer and Material Chemistry
The dual functionality of this compound makes it a valuable monomer and modifying agent in the field of polymer and material chemistry, contributing to the development of novel polymers with tailored properties.
Monomer in Polymer Synthesis
As a molecule with two reactive sites (a hydroxyl group and a chlorine atom), this compound can act as a monomer in polymerization reactions. libretexts.orglibretexts.org The hydroxyl group can participate in esterification or etherification reactions, while the terminal chlorine can be involved in nucleophilic substitution reactions, allowing for the formation of long polymer chains. This capability enables its use in creating various types of polymers.
Development of Thermoplastic Polyurethanes from Diol Derivatives
This compound is a precursor for the synthesis of specialized diols used in the production of thermoplastic polyurethanes (TPUs). researchgate.net For instance, the diol 4,4′-(ethane-1,2-diyl)bis(benzenethiodecanol) (diol D) is prepared through the condensation reaction of 4,4′-(ethane-1,2-diyl)bis(benzenethiol) with this compound. researchgate.net This diol then acts as a chain extender in the synthesis of new thermoplastic sulfur-containing poly(carbonate-urethane)s (PCURs). researchgate.net
The properties of the resulting polyurethanes are influenced by the structure of the diol chain extender. PCURs based on the diol derived from this compound (diol D) exhibit lower glass transition temperatures compared to those based on a similar diol with a shorter aliphatic chain. researchgate.net While these polymers may have slightly lower tensile strengths, they show higher elongation at break and good thermal stability, with higher temperatures of mass loss compared to their shorter-chain counterparts. researchgate.net These characteristics make them suitable for applications requiring flexibility and thermal resistance.
| Diol Derivative | Precursor | Resulting Polymer | Key Property | Reference |
| 4,4′-(ethane-1,2-diyl)bis(benzenethiodecanol) (Diol D) | This compound | Thermoplastic Poly(carbonate-urethane)s (PCURs) | Lower glass transition temperature, higher elongation at break | researchgate.netresearchgate.net |
Chemical Modification of Polymer Systems
The reactivity of the hydroxyl and chloro groups in this compound allows for its use in the chemical modification of existing polymer systems. By grafting this compound or its derivatives onto a polymer backbone, the properties of the original material can be altered. This can be used to introduce flexibility, change solubility, or add reactive sites for further functionalization. This approach is part of a broader strategy in polymer chemistry to create new materials with specific functionalities by modifying abundant biopolymers or synthetic polymers. researchgate.net
Applications in Medicinal Chemistry Research
The bifunctional nature of this compound, featuring a reactive chlorine atom at one end of a ten-carbon chain and a hydroxyl group at the other, makes it a valuable building block in medicinal chemistry. Its long aliphatic chain provides specific spacing and physicochemical properties that are leveraged in the design of complex therapeutic agents and molecular probes.
Synthesis of Targeted Protein Degraders (PROTACs) Incorporating this compound Derived Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. biorxiv.orgnih.gov They consist of two distinct ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govtocris.com The formation of a POI::PROTAC::E3 ligase ternary complex triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. biorxiv.orgtocris.com The linker's length, composition, and attachment points are critical variables that influence the stability and geometry of this ternary complex and, consequently, the degradation efficiency. explorationpub.com
Research into degraders for the chromatin remodeling protein SMARCA2, a target in certain SMARCA4-deficient cancers, has utilized this compound as a precursor for the linker component. biorxiv.org In a study focused on the cooperativity of SMARCA2-VHL (von Hippel-Lindau) ternary complexes, this compound was employed in the synthesis of a specific PROTAC, designated P11. biorxiv.orgbiorxiv.org The synthesis demonstrates the utility of this compound in introducing a flexible 10-carbon alkyl linker.
The synthetic scheme for incorporating the linker involved a multi-step process where this compound was reacted with a piperazine-containing fragment, which is part of the SMARCA binder moiety. biorxiv.orgbiorxiv.org This reaction, detailed in the table below, forms a key intermediate where the 10-carbon chain is attached to the rest of the molecule, leaving a terminal hydroxyl group for subsequent reactions to complete the PROTAC structure. biorxiv.org
| Step | Reactants | Reagents/Conditions | Product | Research Finding |
| 1 | 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol, This compound | K₂CO₃, DMF | 2-{6-amino-5-[4-(10-hydroxydecyl)piperazin-1-yl]pyridazin-3-yl}phenol | This initial step attaches the 10-carbon chain to the core structure destined for the SMARCA2 binder. biorxiv.orgbiorxiv.org |
| 2 | Product from Step 1 | MsCl, TEA, THF | Mesylated intermediate | The terminal hydroxyl group of the decanol (B1663958) linker is activated for the next coupling step. biorxiv.orgbiorxiv.org |
| 3 | Mesylated intermediate, VHL Ligand Fragment (Compound 7) | K₂CO₃, DMF | PROTAC P11 | The final coupling reaction joins the two ends to form the complete PROTAC molecule. biorxiv.orgbiorxiv.org |
This interactive table summarizes the synthesis of PROTAC P11, highlighting the role of this compound.
The use of a simple alkyl linker derived from this compound is a common strategy in the initial stages of PROTAC development to determine the optimal distance between the two binding ligands. tocris.com
Design of Novel Ligands and Dual-Targeting Compounds
The distinct reactivity of the chloro and hydroxyl functional groups on this compound allows for its use in the stepwise synthesis of novel, larger molecules with tailored properties. This is exemplified in the field of materials science, where it has been used to create new diol monomers for polyurethane synthesis. researchgate.net
In one study, researchers prepared a novel diol, referred to as diol D, through a condensation reaction. researchgate.net This reaction involved 4,4'-(ethane-1,2-diyl)bis(benzenethiol) and this compound in an aqueous solution of sodium hydroxide (B78521). The this compound acts as a building block, contributing a long, flexible, and hydrophobic 10-carbon chain to the final diol structure. This new diol was subsequently used as a monomer to synthesize nonsegmented polyurethanes. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product (Novel Ligand) | Application |
| 4,4'-(ethane-1,2-diyl)bis(benzenethiol) | This compound | 10% aqueous solution of sodium hydroxide | Diol D | Synthesis of thermoplastic nonsegmented polyurethanes. researchgate.net |
This interactive table outlines the synthesis of a novel diol monomer using this compound.
This synthesis demonstrates how this compound can be used to design new chemical entities with specific structural features. The resulting diol is a symmetrical molecule with two terminal hydroxyl groups, spaced by a complex linker containing both aromatic and long aliphatic segments. While this specific application is in materials science, the principle of using this compound to create novel bifunctional ligands is directly applicable to medicinal chemistry, for instance, in the development of dual-targeting drugs or specialized molecular probes. researchgate.net
Computational Chemistry and Theoretical Modeling of 10 Chlorodecan 1 Ol
Density Functional Theory (DFT) in Metabolic Pathway Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the metabolic pathways of xenobiotics like 10-chlorodecan-1-ol. By modeling the interactions between the compound and metabolic enzymes, such as cytochrome P450 (CYP), DFT calculations can predict the most likely transformation products and the energetics of these reactions.
Energetic Barriers of H-Abstraction vs. Cl-Abstraction
In the metabolic transformation of chlorinated alkanes, two primary initial steps are considered: the abstraction of a hydrogen atom (H-abstraction) and the abstraction of a chlorine atom (Cl-abstraction). DFT calculations have been employed to compare the energetic feasibility of these two pathways for model compounds like 1-chlorodecane (B1663957), which is structurally related to this compound.
Studies have shown that the energy barrier for the Cl-abstraction pathway is significantly higher than that for H-abstraction pathways. gdut.edu.cn Specifically, the energy barrier for Cl-abstraction is reported to be at least 26.9 kcal/mol higher than for H-abstraction. gdut.edu.cn This substantial difference in activation energy suggests that the removal of a chlorine atom is a much more difficult process in a biological system compared to the removal of a hydrogen atom. gdut.edu.cn
The H-abstraction can occur at various positions along the carbon chain. For 1-chlorodecane, three main H-abstraction pathways have been investigated:
HabsA: Abstraction from the terminal methyl group (C10). gdut.edu.cn
HabsB: Abstraction from a middle carbon atom (e.g., C6). gdut.edu.cn
HabsC: Abstraction from the carbon atom adjacent to the chlorine atom (C1). gdut.edu.cn
All these H-abstraction pathways were found to have negative reaction energy values, ranging from -53.1 to -59.7 kcal/mol, indicating that they are spontaneous processes. gdut.edu.cn The lower energetic barriers for H-abstraction pathways strongly indicate that hydroxylation (the subsequent step after H-abstraction) is the dominant metabolic route over dechlorination. gdut.edu.cnresearchgate.net This leads to the formation of various chlorinated alcohol metabolites, including 10-chloro-decan-5-ol and 10-chloro-1-decanol. gdut.edu.cn
Reaction Kinetics and Rate Constant Calculations
Beyond determining the energetic feasibility, DFT can be used to calculate the reaction kinetics and rate constants for the different metabolic pathways. This provides a more quantitative understanding of how quickly a compound like this compound is metabolized.
Table 1: Calculated Metabolic Parameters for 1-Chlorodecane
| Parameter | Value | Significance |
| Cl-Abstraction Energy Barrier | > 26.9 kcal/mol higher than H-abstraction | Indicates Cl-abstraction is less likely to occur. gdut.edu.cn |
| H-Abstraction Reaction Energy | -53.1 to -59.7 kcal/mol | Shows H-abstraction pathways are spontaneous. gdut.edu.cn |
| Overall Metabolic Rate Constant | 42.3 s⁻¹ | Suggests ready metabolism by CYPs in the human body. gdut.edu.cnresearchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis, which is the study of the different spatial arrangements of atoms that a molecule can adopt. nih.govmun.ca
The conformation of a molecule can significantly affect its physical and chemical properties, including its biological activity. mun.ca MD simulations can explore the potential energy surface of a molecule to identify its low-energy, stable conformations. nih.gov This is particularly important in drug design and understanding how a molecule like this compound might interact with biological receptors. mun.ca
Automated conformational analysis programs, such as CAMDAS (Conformational Analyzer with Molecular Dynamics And Sampling), utilize MD simulations to sample a wide range of conformers from the simulation trajectory. nih.gov These conformers are then clustered based on their structural similarity to identify the most representative and energetically favorable conformations. nih.gov For a molecule with a long carbon chain like this compound, a vast number of conformations are possible due to the rotation around single bonds. MD provides a way to explore this conformational space efficiently. nih.gov
Quantum Chemical Studies of Dehalogenation Mechanisms
Quantum chemical studies, which apply the principles of quantum mechanics to chemical problems, are crucial for understanding the detailed mechanisms of dehalogenation reactions. Dehalogenation is the removal of a halogen atom from a molecule and is a key step in the degradation of many chlorinated pollutants.
Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. science.gov Quantum chemical calculations can be used to model the reaction mechanism within the active site of these enzymes. For instance, these studies can elucidate the formation of the covalent substrate-enzyme intermediate that is a hallmark of the reaction catalyzed by many haloalkane dehalogenases. science.gov
By examining the electronic structure and energy changes throughout the reaction, quantum chemistry provides insights into the transition states and intermediates involved in the breaking of the C-Cl bond in molecules like this compound. This level of detail is essential for understanding the factors that control the rate and specificity of dehalogenation, which is important for both bioremediation applications and for predicting the persistence of such compounds in the environment.
Excited State Analysis in Long-Chain Chlorinated Alkanes
The photochemical behavior of long-chain chlorinated alkanes, including their degradation under UV irradiation, can be investigated through excited state analysis. When a molecule absorbs light, it is promoted to an electronically excited state. The fate of this excited state determines the photochemical reactions that can occur.
For 1-chlorodecane, a model for short-chain chlorinated paraffins, studies have shown that it can be completely degraded by photochemical processes. gdut.edu.cn The primary reactive species responsible for this degradation is the hydroxyl radical (•OH). gdut.edu.cn However, the triplet excited state of the chlorinated alkane (³CD*) also plays a non-negligible role in the degradation process. gdut.edu.cn
The proposed mechanism involves the initial excitation and photo-ionization of the chlorinated alkane under UV light. gdut.edu.cn This leads to the release of a chlorine radical (Cl•), which can then react with water to generate •OH. gdut.edu.cn The highly reactive •OH then initiates the degradation of the parent compound, primarily through H-abstraction pathways. gdut.edu.cn This leads to the formation of various dehydrogenated radicals, which can then react further to form alcohols and other long-chain intermediates. gdut.edu.cn Understanding these excited state processes is crucial for assessing the environmental fate of this compound and other chlorinated alkanes in sunlit environments.
Analytical Methodologies in the Research of 10 Chlorodecan 1 Ol and Its Derivatives
Chromatographic Techniques for Metabolite and Derivative Identification
Chromatography is a foundational technique for separating complex mixtures, making it indispensable for the analysis of 10-Chlorodecan-1-ol in various matrices. When coupled with mass spectrometry, it provides powerful tools for both qualitative and quantitative analysis.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/MS) is a preferred method for analyzing volatile and semi-volatile organic compounds (VOCs), including chlorinated alkanes. thermofisher.com Gas chromatography (GC) separates compounds from a mixture based on their volatility and interaction with a stationary phase within a capillary column. thermofisher.com As the separated compounds elute from the column, they are ionized and detected by a mass spectrometer, which separates ions based on their mass-to-charge ratio, allowing for precise identification and quantification. thermofisher.com
For environmental samples, such as marine water, techniques like purge-and-trap can be combined with HRGC/MS to achieve very low detection limits, often in the nanogram per liter (ng/L) range. researchgate.netnih.gov This approach has been successfully evaluated for the analysis of 27 different VOCs, including various chlorinated alkanes and alkenes. nih.gov The method demonstrates high precision and accuracy, with limits of detection for most target VOCs ranging from 0.15 ng/L to 6.57 ng/L. researchgate.netnih.gov The high resolution of the mass spectrometer is crucial for distinguishing target compounds from matrix interferences, ensuring reliable data for environmental monitoring and research. researchgate.net
Table 1: Performance of HRGC/MS for Volatile Chlorinated Alkanes
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Purge-and-trap HRGC/MS | nih.gov |
| Target Analytes | Volatile Organic Compounds (including chlorinated alkanes) | researchgate.net |
| Matrix | Marine Water | nih.gov |
| Detection Limits | 0.15 ng/L to 6.57 ng/L for most compounds | researchgate.netnih.gov |
| Application | Environmental monitoring, trace-level quantification | thermofisher.com |
Chlorinated paraffins (CPs) are complex industrial chemical mixtures categorized by their carbon chain length, including short-chain (SCCPs, C₁₀–C₁₃) and medium-chain (MCCPs, C₁₄–C₁₇) varieties. nih.govacs.org Due to the thousands of potential congeners, their analysis requires highly advanced analytical methods. nih.gov Ultra-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Orbitrap-High-Resolution Mass Spectrometry (UPLC-APCI-Orbitrap-HRMS) has emerged as a powerful tool for this purpose. nih.gov
This technique uses UPLC for rapid and efficient separation of the complex CP mixture. acs.org The eluting compounds are then ionized using Atmospheric Pressure Chemical Ionization (APCI), which is effective for these types of molecules. researchgate.net Detection is performed by an Orbitrap high-resolution mass spectrometer, which provides exceptional mass accuracy and resolution (e.g., 120,000 FWHM), allowing for the resolution of individual CP homologues (e.g., C₉Cl₅ to C₂₅Cl₇) that would otherwise overlap. nih.govacs.org This capability is critical for studying the environmental fate and distribution of CPs, including those with C10 chains like the parent structure of this compound, in various matrices from indoor dust to arctic wildlife. nih.govacs.org
Table 2: UPLC-APCI-Orbitrap-HRMS for Chlorinated Paraffin Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Instrumentation | UPLC-APCI-Orbitrap-HRMS (e.g., Q Exactive) | nih.govacs.org |
| Column | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) | nih.govacs.org |
| Mass Analyzer | Orbitrap | nih.gov |
| Resolution | 120,000 FWHM | nih.govacs.org |
| Ionization Mode | APCI | researchgate.net |
| Application | Analysis of vSCCPs, SCCPs, MCCPs, LCCPs in environmental and biological samples | nih.gov |
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/MS) for Volatile Organic Compounds
Spectroscopic Characterization in Synthetic Verification
Spectroscopic methods are fundamental for the structural elucidation and characterization of newly synthesized compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to verify its molecular structure and confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. jchps.com It operates by observing the behavior of atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, in a magnetic field. libretexts.org The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that provides a map of the molecule's carbon-hydrogen framework. libretexts.org
For this compound (Cl-(CH₂)₁₀-OH), ¹H-NMR would show distinct signals corresponding to the different types of protons. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) and the protons on the carbon adjacent to the chlorine atom (-CH₂Cl) would each produce a characteristic triplet signal due to coupling with their neighboring CH₂ groups. The remaining 16 protons of the central methylene (B1212753) chain ((CH₂)₈) would appear as a complex series of multiplets. Similarly, ¹³C-NMR would show distinct peaks for each of the ten carbon atoms, with the carbons bonded to the electronegative chlorine and oxygen atoms appearing at characteristic downfield chemical shifts. libretexts.org
Table 3: Predicted NMR Signals for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |
|---|---|---|---|
| ¹H | HO-CH₂ - | ~3.6 | Triplet |
| ¹H | Cl-CH₂ - | ~3.5 | Triplet |
| ¹H | -(CH₂ )₈- | ~1.2-1.6 | Multiplet |
| ¹H | -OH | Variable | Singlet (broad) |
| ¹³C | HO-C H₂- | ~63 | - |
| ¹³C | Cl-C H₂- | ~45 | - |
| ¹³C | -(C H₂)₈- | ~22-33 | - |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scirp.org The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. mdpi.com Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds, such as stretching and bending. researchgate.net
In the FTIR spectrum of this compound, two key absorption bands would confirm its structure. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. researchgate.net A second characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the C-Cl stretching vibration of the chloroalkane group. The presence of strong absorptions around 2850-2960 cm⁻¹ would confirm the C-H stretching of the long aliphatic chain.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Alcohol (R-OH) | O-H Stretch | 3200 - 3600 (broad) | researchgate.net |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 | researchgate.net |
| Chloroalkane (R-Cl) | C-Cl Stretch | 600 - 800 | scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Enzymatic Assays for Biotransformation Studies
Studying the biotransformation of haloalkanes like this compound is crucial for understanding their environmental fate and potential for bioremediation. Enzymatic assays provide a sensitive means to detect and quantify the activity of dehalogenating enzymes. researchgate.netnih.gov
A common approach is a multi-step enzyme assay designed to detect the conversion of a haloalkane to its corresponding alcohol. researchgate.net The process begins with the hydrolytic dehalogenation of the substrate by a haloalkane dehalogenase, which releases a halide ion and produces the corresponding alcohol (e.g., this compound is converted to Decane-1,10-diol). nih.gov The alcohol product is then oxidized by a second enzyme, such as alcohol oxidase, which generates hydrogen peroxide (H₂O₂). researchgate.net The H₂O₂ can then be detected using a third enzyme, horseradish peroxidase, which catalyzes the oxidation of a chromogenic or fluorogenic substrate, resulting in a measurable change in absorbance or fluorescence. researchgate.netnih.gov This cascade reaction allows for the sensitive and continuous monitoring of dehalogenase activity in vitro. researchgate.net
Table 5: General Scheme for an Enzymatic Assay of Haloalkane Dehalogenation
| Step | Reaction | Enzyme | Purpose | Reference |
|---|---|---|---|---|
| 1 | Haloalkane + H₂O → Alcohol + H⁺ + Halide⁻ | Haloalkane Dehalogenase | Conversion of substrate | nih.gov |
| 2 | Alcohol + O₂ → Aldehyde + H₂O₂ | Alcohol Oxidase | Generation of a detectable byproduct | researchgate.net |
| 3 | H₂O₂ + Chromogen → Oxidized Chromogen + H₂O | Horseradish Peroxidase | Signal generation (colorimetric/fluorometric) | researchgate.net |
Detection of Dehalogenase Activity in Microbial Systems
The investigation of this compound as a substrate for microbial dehalogenases involves methodologies designed to detect the cleavage of the carbon-halogen bond. Dehalogenase activity is typically identified and quantified by monitoring the consumption of the halogenated substrate or the formation of products, namely the corresponding alcohol and a halide ion. nih.gov Microbial systems, including whole cells and cell-free extracts, are utilized for these assays. nih.govnih.gov
A primary method for detecting dehalogenase activity is the measurement of halide ion release. In the case of this compound, this involves quantifying the concentration of chloride ions (Cl⁻) liberated into the reaction medium. This can be accomplished through various analytical techniques, including colorimetric methods or ion chromatography. For instance, resting cells or cell extracts from a microorganism are incubated with the substrate, and the amount of chloride released over time is measured. nih.gov This approach was used to demonstrate the dehalogenation of α,ω-dichloroalkanes in Pseudomonas sp. strain 273, where stoichiometric amounts of chloride were released from substrates like 1,10-dichlorodecane (B1670031). nih.gov
Another common approach is chromatographic analysis, which directly measures the change in concentration of the substrate and its dehalogenated product. Gas chromatography (GC) is frequently employed for this purpose. In this method, samples are taken from the reaction mixture at different time points, extracted with an organic solvent, and analyzed. The decrease in the peak corresponding to this compound and the appearance of a new peak corresponding to decane-1,10-diol would indicate dehalogenase activity. This technique was used to confirm the conversion of haloalkanes like 1-chlorobutane (B31608) and 1,2-dibromoethane (B42909) to their respective alcohols by Mycobacterium species. nih.gov
Hydrolytic dehalogenases are a key class of enzymes that act on haloalcohols and haloalkanes. nih.govnih.gov These enzymes use a water molecule to replace the halogen atom, yielding an alcohol. nih.gov The activity of these enzymes, such as the LinB haloalkane dehalogenase from Sphingomonas paucimobilis UT26, can be assessed using substrates like 1-chlorodecane (B1663957). asm.orgresearchgate.net Assays for these enzymes often involve incubating the purified enzyme or a cell extract with the substrate and measuring product formation. researchgate.net
The table below summarizes key methodologies for detecting dehalogenase activity applicable to long-chain chloroalcohols.
Table 1: Methodologies for Detecting Dehalogenase Activity
| Analytical Method | Principle | Sample Type | Typical Substrates Mentioned in Research | Reference |
|---|---|---|---|---|
| Ion Measurement | Quantification of released chloride ions from the substrate. | Whole cells, Cell-free extracts | 1,10-Dichlorodecane | nih.gov |
| Gas Chromatography (GC) | Monitors the disappearance of the haloalkane substrate and the appearance of the alcohol product. | Whole cells, Cell-free extracts | 1-Chlorodecane, 1-Bromobutane, 1,2-Dibromoethane | nih.gov |
| Enzyme Assays | Incubation of purified enzyme or cell extract with substrate followed by product analysis. | Purified enzyme, Cell-free extracts | Monochloroalkanes (C3 to C10), Chlorinated aliphatic alcohols | researchgate.net |
Measurement of Alcohol Dehydrogenase Activity
Following dehalogenation, this compound may be further metabolized through oxidation of its alcohol group, a reaction catalyzed by alcohol dehydrogenases (ADHs). The activity of these enzymes can be measured using spectrophotometric assays, which are a standard and widely used method. creative-enzymes.com
The most common method for determining ADH activity involves monitoring the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. creative-enzymes.comnih.gov In this assay, the alcohol substrate (e.g., this compound) is oxidized to its corresponding aldehyde. Simultaneously, NAD⁺ is reduced to NADH. The formation of NADH is monitored by measuring the increase in absorbance at a wavelength of 340 nm. creative-enzymes.comnih.gov The rate of this absorbance increase is directly proportional to the enzyme's activity.
A typical reaction mixture for an ADH assay includes:
A buffer solution to maintain an optimal pH (often between 8.8 and 9.0). asm.org
The alcohol substrate, such as this compound.
The cofactor, NAD⁺.
The enzyme source, which can be a purified enzyme or a crude cell-free extract. nih.govresearchgate.net
The reaction is initiated by adding the enzyme or the substrate to the mixture, and the change in absorbance is recorded over time using a spectrophotometer. While this is a robust method, the activity of a specific ADH can vary significantly depending on the substrate's chain length. nih.gov For example, some yeast alcohol dehydrogenases have been shown to be active with long-chain alcohols like 1-decanol (B1670082). nih.gov Conversely, in studies of Pseudomonas sp. strain 273, no alcohol dehydrogenase activity was detected using this compound as the substrate under the tested conditions. nih.gov
The table below outlines the components and principles of a typical spectrophotometric assay for alcohol dehydrogenase activity.
Table 2: Spectrophotometric Assay for Alcohol Dehydrogenase Activity
| Component | Purpose/Principle | Example from Literature | Reference |
|---|---|---|---|
| Enzyme Source | Catalyzes the oxidation of the alcohol. | Cell-free protein fraction | nih.gov |
| Substrate | The alcohol to be oxidized. | This compound, Ethanol, Long-chain alcohols | nih.govnih.gov |
| Cofactor | Acts as the electron acceptor (is reduced). | β-Nicotinamide adenine dinucleotide (NAD⁺) | |
| Buffer | Maintains optimal pH for the enzyme reaction. | Sodium Pyrophosphate Buffer (pH 8.8) |
| Detection Method | Spectrophotometer | Measures the increase in absorbance at 340 nm due to NADH formation. | creative-enzymes.com |
Mechanistic Ecotoxicology and Biological Interactions Excluding Dosage
Molecular Mechanisms of Antimicrobial Activity
Chlorinated alcohols, including 10-Chlorodecan-1-ol, have been investigated for their antimicrobial properties. The primary mechanism of action involves the disruption of microbial cell membranes. The presence of a chlorine atom on the alkyl chain enhances this activity compared to non-chlorinated alcohol analogs.
The molecule's amphiphilic nature, with a polar hydroxyl group and a nonpolar chlorinated hydrocarbon chain, allows it to integrate into the lipid bilayers of microbial cells. This integration can alter membrane fluidity and permeability, ultimately leading to cell lysis and death. The hydroxyl group participates in hydrogen bonding, while the chlorine atom influences the compound's reactivity and its ability to penetrate these biological membranes.
Cellular and Subcellular Effects of Metabolites
The metabolism of parent compounds like 1-chlorodecane (B1663957) by cytochrome P450 (CYP) enzymes results in several key metabolites, including this compound, 10-chloro-decan-5-ol, and 1-chlorodecanol. gdut.edu.cnmdpi.com Theoretical studies and toxicity assessments suggest that these metabolic products can exhibit higher bioaccumulation potential and may induce more significant adverse effects than the original SCCP isomer. researchgate.netnih.govoaepublish.comresearchgate.net
Key Metabolites of 1-Chlorodecane
| Metabolite | Formation Pathway | Predicted Biological Impact |
|---|---|---|
| This compound | Hydroxylation at the terminal methyl group (C10) | Considered non-carcinogenic gdut.edu.cn |
| 10-chloro-decan-5-ol | Hydroxylation at an intermediate carbon (e.g., C5/C6) | Predicted to be carcinogenic with potential for cardiovascular damage gdut.edu.cn |
| 1-chlorodecanol | Hydroxylation at the carbon adjacent to the chlorine atom (C1) | Predicted to be carcinogenic with potential for cardiovascular damage gdut.edu.cn |
Chlorinated paraffins (CPs), the parent compounds of metabolites like this compound, are known to interact with hormonal systems. oaepublish.com Mechanistically, CPs can interfere with ligand binding to critical proteins such as the constitutive androstane (B1237026) receptor (CAR) and the thyroid hormone transport protein, transthyretin (TTR). oaepublish.com Such interactions are documented to affect plasma levels of thyroxine (T4) and thyroid-stimulating hormone (TSH). oaepublish.com
Furthermore, SCCPs have been shown to bind to the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-dependent transcription factor involved in lipid metabolism. oaepublish.comresearchgate.net The transformation of the parent CP into its metabolites could potentially alter these hormonal effects, though the precise role of individual metabolites in these interactions requires further study. oaepublish.com
Theoretical toxicity assessments have raised concerns about the cardiovascular effects of SCCP metabolites. researchgate.netnih.gov Studies employing density functional theory to model the metabolism of 1-chlorodecane suggest that its metabolites, specifically 10-chloro-decan-5-ol and 1-chlorodecanol, could cause more severe damage to the cardiovascular system than the parent compound. researchgate.netnih.govgdut.edu.cnresearchgate.net While 1-chlorodecane itself is metabolized readily, the resulting bioaccumulated metabolites are predicted to pose a more significant risk for long-term cardiovascular effects. gdut.edu.cn
Interactions with Ligand Binding and Hormonal Systems
Genotoxicity and Carcinogenicity Considerations of Metabolites
The role of metabolism is critical in understanding the carcinogenicity of many chemical compounds. nih.gov For SCCPs, metabolic activation is believed to be a prerequisite for tumor formation. oaepublish.com While parent compounds like 1-chlorodecane are considered carcinogenic, theoretical studies indicate that this property is retained and potentially enhanced in certain metabolites. gdut.edu.cn
A significant finding from these studies is the differentiation in the predicted carcinogenicity among the primary metabolites of 1-chlorodecane. While 10-chloro-decan-5-ol and 1-chlorodecanol are suggested to be carcinogenic, this compound is predicted to be non-carcinogenic. gdut.edu.cn This highlights the importance of understanding the specific metabolic pathways, as the site of hydroxylation on the carbon chain appears to determine the toxicological outcome. gdut.edu.cn
Carcinogenicity of 1-Chlorodecane and its Metabolites
| Compound | Predicted Carcinogenicity | Reference |
|---|---|---|
| 1-chlorodecane (Parent) | Carcinogenic | gdut.edu.cn |
| 10-chloro-decan-5-ol (Metabolite) | Carcinogenic | gdut.edu.cn |
| 1-chlorodecanol (Metabolite) | Carcinogenic | gdut.edu.cn |
| This compound (Metabolite) | Non-carcinogenic | gdut.edu.cn |
Disruption of Normal Metabolic Processes by Chlorinated Analogs
Chlorinated paraffins and their analogs can perturb normal metabolic processes, particularly fatty acid metabolism. oaepublish.com Exposure to SCCPs can lead to the production of reactive oxygen species (ROS), which in turn can cause oxidative stress, damage cellular components, and dysregulate signaling pathways. oaepublish.com
One of the key mechanisms for this disruption is the activation of PPARα. researchgate.net The binding of SCCPs to PPARα can up-regulate the β-oxidation of fatty acids, leading to a decrease in their concentration in the liver. researchgate.net This disruption of endogenous metabolism is a significant toxicological effect associated with this class of compounds. researchgate.net
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of 10-chlorodecan-1-ol is a critical area of research, with a focus on improving efficiency, selectivity, and sustainability.
Current synthetic methods for this compound primarily involve the chlorination of 1-decanol (B1670082) or the reaction of decane-1,10-diol with hydrochloric acid. One common laboratory-scale method utilizes thionyl chloride to chlorinate 1-decanol. A multi-step synthesis has also been detailed, which involves the TEMPO-catalyzed oxidation of this compound to 10-chlorodecanal, followed by a series of reactions including acetalization and alkynylation. google.com
Future research is directed towards developing more sustainable and selective synthetic routes. This includes the exploration of enzymatic and biocatalytic methods. For instance, lipase-mediated kinetic resolution of similar chloroalcohols has been investigated, suggesting a potential pathway for producing enantiomerically pure this compound. metu.edu.tr The use of enzymes could offer higher selectivity under milder reaction conditions, reducing by-product formation and energy consumption. Another avenue is the development of novel catalytic systems that can directly and selectively functionalize the terminal position of alkanes, which would represent a significant advancement in efficiency.
| Synthetic Route | Reagents/Catalysts | Key Features | Potential for Improvement |
| Chlorination of 1-decanol | Thionyl chloride | Straightforward, good yield | Use of hazardous reagents |
| From decane-1,10-diol | Hydrochloric acid | Utilizes a diol precursor | Potential for di-chlorination |
| Multi-step synthesis | TEMPO, p-toluenesulfonic acid | High control over stereochemistry | Multiple steps reduce overall yield |
| Enzymatic Synthesis | Lipases, Peroxygenases | High selectivity, mild conditions | Enzyme stability and cost |
Table 1: Comparison of Synthetic Routes for this compound
Deeper Elucidation of Complex Metabolic Pathways in Diverse Organisms
Understanding the metabolic fate of this compound is crucial for assessing its biological activity and potential toxicity. While specific metabolic studies on this compound are limited, research on related chlorinated compounds provides valuable insights.
Theoretical studies on the metabolism of 1-chlorodecane (B1663957), a structurally similar compound, by cytochrome P450 enzymes suggest that hydroxylation is a dominant pathway over dechlorination. gdut.edu.cnresearchgate.net This process can lead to the formation of chlorinated alcohols, including 10-chloro-1-decanol. gdut.edu.cn The metabolism of chlorinated fatty aldehydes, which can be formed from the oxidation of chlorinated alcohols, has been shown to produce the corresponding chlorinated fatty acids and alcohols in human cells. nih.gov
Future research should focus on identifying the specific enzymes and metabolic pathways involved in the biotransformation of this compound in various organisms, from microbes to mammals. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to identify and quantify metabolites. Investigating the potential for bioaccumulation and the toxicological profiles of its metabolites is also a critical area for future studies. gdut.edu.cnresearchgate.net Understanding these pathways is essential for evaluating the environmental impact and human health implications of this compound.
| Metabolic Process | Key Enzymes | Potential Metabolites | Organism/System |
| Hydroxylation | Cytochrome P450 | 10-chloro-decan-5-ol, 1-chlorodecanol | Human (theoretical) |
| Oxidation | Alcohol Dehydrogenase | 10-chlorodecanal | General |
| Further Oxidation | Aldehyde Dehydrogenase | 10-chlorodecanoic acid | General |
Table 2: Potential Metabolic Pathways of this compound
Integration of Advanced Computational Approaches for Predictive Modeling
Computational modeling is becoming an indispensable tool in chemical research, offering predictive insights into the properties and behavior of molecules.
For this compound, computational methods can be used to predict its physicochemical properties, reactivity, and potential biological activity. Density functional theory (DFT) calculations have been employed to study the metabolic pathways of 1-chlorodecane, providing insights into the relative energy barriers of different transformation routes. gdut.edu.cnresearchgate.net Such models can help in predicting the likely metabolites of this compound and their potential toxicity. gdut.edu.cn Molecular dynamics simulations can be used to study the interaction of this compound with biological membranes and proteins, which is crucial for understanding its mechanism of action and potential as a pharmaceutical agent or a component in drug delivery systems. biorxiv.org
The future of computational research on this compound will involve the development of more accurate and sophisticated models. This includes the use of machine learning and artificial intelligence to predict properties and activities based on large datasets of chemical information. These predictive models can accelerate the discovery of new applications and help in the early assessment of potential risks, guiding experimental efforts in a more targeted and efficient manner.
Exploration of Undiscovered Applications in Functional Materials and Biomedical Sciences
The unique bifunctional structure of this compound opens up possibilities for its use in the development of novel functional materials and in various biomedical applications.
In materials science, this compound can serve as a monomer or a modifying agent in the synthesis of polymers with tailored properties. Its long alkyl chain can impart flexibility and hydrophobicity, while the terminal hydroxyl and chloro groups provide sites for further chemical modifications. This could lead to the development of new surfactants, coatings, and plasticizers with enhanced performance characteristics.
In the biomedical field, this compound and its derivatives are being explored for their potential as antimicrobial agents and as intermediates in the synthesis of pharmaceuticals. ontosight.ai The ability of similar chlorinated lipids to interact with cell membranes suggests potential applications in drug delivery systems, where they could act as penetration enhancers. atamanchemicals.com Furthermore, its role as a precursor in the synthesis of complex molecules, such as pheromones, highlights its utility in creating biologically active compounds. google.com Future research will likely focus on synthesizing and screening a library of this compound derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Comprehensive Environmental Risk Assessment Methodologies
As with any chemical compound, a thorough assessment of the environmental risks associated with this compound is essential.
The environmental fate and transport of chlorinated compounds are of significant concern. nih.gov Chlorinated alkanes can persist in the environment and may undergo various degradation processes, including hydrolysis and reductive dechlorination. nih.gov The environmental distribution of chlorinated solvents is primarily in the atmosphere, but they can also partition to the water compartment. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
